(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine
Overview
Description
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a biochemical assay reagent. It is a derivative of glucose, specifically modified to include an amino group and isopropylidene protective groups. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose typically involves the following steps:
Esterification: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) is esterified with trifluoromethanesulfonic anhydride.
Azidation: The resulting trifluoromethanesulfonate is reacted with sodium azide in the presence of 18-crown-6 and dimethylformamide as the solvent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminium hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced amino derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is used in various scientific research applications, including:
Chemistry: As a reagent in biochemical assays and synthetic chemistry.
Biology: In studies involving carbohydrate metabolism and enzyme interactions.
Industry: Used in the synthesis of complex organic molecules and as a starting material for various chemical reactions
Mechanism of Action
The mechanism of action of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing enzyme activity and metabolic pathways. The isopropylidene groups provide stability and protect the molecule during reactions .
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: A precursor in the synthesis of 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
3-Acetamido-3-deoxy-D-glucose: Another amino sugar derivative with different protective groups.
Uniqueness
3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is unique due to its specific combination of amino and isopropylidene groups, which provide distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5,13H2,1-4H3/t6-,7-,8-,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQAHGPRANRAGI-RXKWGBCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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